N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a cyclohexyl compound, which means it contains a cyclohexane ring, a six-membered ring of carbon atoms . It also contains several functional groups, including a carbamoyl group (NHCOO), a sulfanyl group (SH), and a methoxy group (OCH3). These functional groups can greatly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a ring system. The cyclohexane ring provides a rigid, three-dimensional structure to the molecule, while the functional groups can participate in various chemical reactions .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various derivatives and analogs of the compound N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide to investigate their biological activities. These activities include anti-monoamine oxidase, antitumor, and inhibition of 5-HT deamination, showing promise in the treatment of certain types of cancers and neurological disorders.
- In one study, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones were synthesized and showed high anti-monoamine oxidase and antitumor activity, indicating potential for therapeutic applications (Markosyan et al., 2015).
- Another research synthesized 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, revealing their inhibitory effects on brain monoamine oxidase (MAO) activity and moderate antitumor activities, suggesting their potential in treating neurological disorders and cancer (Markosyan et al., 2008).
Molecular Synthesis and Computational Studies
The compound and its derivatives have been a subject of molecular synthesis and computational studies to explore their chemical properties and potential applications in various fields:
- A study described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, which could have implications in developing novel pharmaceuticals or materials (Kut et al., 2020).
- DFT computational studies on quinoline and quinazoline derivatives highlighted the charge transfer within their molecules, which could be significant in designing materials with specific electronic or photonic properties (Mohamed et al., 2020).
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O4S/c1-37-20-11-7-10-19(16-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)14-15-24(34)29-18-8-3-2-4-9-18/h5-7,10-13,16,18,23H,2-4,8-9,14-15,17H2,1H3,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRZIZZURPJXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.